[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate
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Description
Scientific Research Applications
Chemical Synthesis and Drug Development
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate and related compounds are primarily utilized in chemical synthesis and drug development. Notably, compounds with similar structures have been synthesized for various applications including the development of potential antibacterial agents and antitumor drugs.
Synthesis of Biologically Active Molecules : The compound's structural components, particularly the fluorine-containing groups, are recognized as pharmacophores used in the synthesis of new biologically active molecules, which have demonstrated promising antibacterial activities (Holla, Bhat, & Shetty, 2003).
Antitumor Properties : Certain analogs have shown potent antitumor properties in vitro and in vivo, highlighting the significance of structural modifications, like fluorine atom substitution, to enhance the molecule's biological activity. These modifications are aimed at overcoming the limitations posed by drug lipophilicity and enhancing metabolic stability (Bradshaw et al., 2002).
Solid-Phase Synthesis : The compound and its derivatives are also used in solid-phase synthesis, a method that allows for the systematic and efficient construction of complex molecules. This method has been applied to synthesize substituted 2-aminomethylbenzimidazoles, which have various applications, including drug discovery (Kilburn, Lau, & Jones, 2000).
Protective Groups in Synthesis
The use of protective groups is a key strategy in synthetic chemistry, particularly in the synthesis of sensitive molecules like glycopeptides.
- Use of Fluorobenzoyl Protective Groups : Fluorobenzoyl groups are utilized as protective groups in carbohydrate and glycopeptide synthesis. Their incorporation has been found to suppress undesirable side reactions like β-elimination, highlighting their importance in maintaining the integrity of sensitive molecules during synthesis (Sjölin & Kihlberg, 2001).
Fluorescence Studies and Probing
The study of fluorescence and its applications in various scientific fields, including biology and molecular medicine, often involves compounds similar to this compound.
- Dual Fluorescence Effects : Certain compounds from the thiadiazole group exhibit dual fluorescence effects, which can be correlated with specific molecular aggregation phenomena. These effects are significant for the development of fluorescence probes, which are extensively used in biological and molecular medicine research (Budziak et al., 2019).
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-10-3-4-11(12(18)7-10)14(21)22-8-13(20)19-15(9-17)5-1-2-6-15/h3-4,7H,1-2,5-6,8,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXIKASFFWSVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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